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molecular formula C5H3BrFN B161659 4-Bromo-2-fluoropyridine CAS No. 128071-98-7

4-Bromo-2-fluoropyridine

Cat. No. B161659
M. Wt: 175.99 g/mol
InChI Key: PTPTZLXZHPPVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09334279B2

Procedure details

To a 2 dram vial equipped with a stir bar was added 4-bromo-2-fluoropyridine (132 mg, 0.750 mmol) and Pd(dppf)Cl2 (27 mg, 0.038 mmol). The vial was sealed with a septum screwcap and then was placed under N2 atmosphere. To the vial was added thiazol-2-ylzinc(II) bromide in THF (3.0 mL, 1.5 mmol). The vial was placed in a 60° C. heating block with stirring for 3.5 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with EtOAc (50 mL). The solution was washed with water:brine (25 mL:25 mL); then brine (50 mL). The organic solution was dried over MgSO4; filtered; then concentrated in vacuo. The residue was subjected to silica gel chromatography (hexanes:EtOAc) to afford 2-(2-fluoropyridin-4-yl)thiazole as a white solid (83 mg, 61%). 1H-NMR (400 MHz, CDCl3) δ 8.32 (d, J=5.3 Hz, 1H), 8.00 (d, J=3.3 Hz, 1H), 7.73 (dt, J=5.3, 1.6 Hz, 1H), 7.53 (d, J=3.3 Hz, 1H), 7.51-7.50 (m, 1H): MS: MS m/z 181.0 (M++1).
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([F:8])[CH:3]=1.[Br-].[S:10]1[CH:14]=[CH:13][N:12]=[C:11]1[Zn+].C1COCC1>CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:4]1[CH:3]=[C:2]([C:11]2[S:10][CH:14]=[CH:13][N:12]=2)[CH:7]=[CH:6][N:5]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)F
Name
Quantity
27 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].S1C(=NC=C1)[Zn+]
Name
Quantity
3 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 dram vial equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vial was sealed with a septum screwcap
CUSTOM
Type
CUSTOM
Details
was placed in a 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating block
CUSTOM
Type
CUSTOM
Details
The reaction solution was transfered to a 125 mL separatory funnel
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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